N(6)-carboxymethyllysine
Description
Properties
IUPAC Name |
(2S)-2-amino-6-(carboxymethylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXSIDPKKIEIMI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCC(=O)O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904133 | |
| Record name | N(6)-Carboxymethyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-04-3 | |
| Record name | Nε-(Carboxymethyl)lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5746-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(6)-Carboxymethyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(6)-Carboxymethyllysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N(6)-CARBOXYMETHYLLYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YDX3Z2O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N6-Carboxymethyllysine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240347 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Reaction Mechanism and Substrate Specificity
The Maillard reaction, a non-enzymatic interaction between reducing sugars and amino groups in proteins or amino acids, serves as the primary pathway for CML formation. This reaction progresses through three stages: initial glycosylation, rearrangement, and advanced glycation. CML is generated during the final stage via oxidative cleavage of Amadori products or direct reaction of lysine with reactive carbonyl species such as glyoxylic acid.
Key factors influencing CML yield include:
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Temperature : Optimal formation occurs at 100–150°C, with prolonged heating (6–24 hours) enhancing accumulation.
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pH : Neutral to slightly alkaline conditions (pH 7.5–9.0) favor carboxymethylation.
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Saccharide type : Lactose induces higher CML yields compared to glucose or sucrose due to its slower degradation kinetics.
Kinetic Modeling and Byproduct Management
Studies on saccharide-lysine model systems reveal that CML formation follows pseudo-first-order kinetics under microwave heating, with activation energies ranging from 45–65 kJ/mol depending on the saccharide. Competing pathways, such as the formation of N(ε)-fructosyllysine, necessitate precise control of reaction parameters to minimize byproducts. For example, maintaining a molar ratio of 1:2 (lysine:saccharide) reduces undesired polymerization.
Chemical Synthesis and Isotopic Labeling
Reductive Amination Approach
A two-step reductive amination strategy enables site-selective CML synthesis (Fig. 1):
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Imine formation : Lysine residues react with aldehyde derivatives (e.g., glyoxylic acid) in dimethylformamide (DMF) at room temperature.
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Reduction : Sodium borohydride (NaBH₄) in dichloromethane/methanol (3:1) reduces the imine intermediate to yield CML.
This method achieves 4–8% yields for peptide-bound CML, with purity exceeding 95% after high-performance liquid chromatography (HPLC) purification.
Carbon-13 Labeling for Analytical Standards
Carbon-13 labeled CML is synthesized using l,2-(¹³C₂)-glyoxylic acid and 2-N-acetyllysine. Reaction conditions include:
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Temperature : 37°C for 17 hours
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Solvent : Phosphate buffer (pH 7.4)
Labeled CML serves as an internal standard for mass spectrometry, enabling precise quantification in biological matrices.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation reduces CML synthesis time from hours to minutes. In glucose-lysine systems, 10 minutes of microwave heating at 800 W produces CML concentrations equivalent to 6 hours of conventional heating. The enhanced efficiency stems from rapid dielectric heating, which promotes carbonyl group reactivity.
Inhibitor Modulation
Natural inhibitors alter CML yields in microwave systems:
| Inhibitor | Concentration (mM) | CML Reduction (%) |
|---|---|---|
| Thiamin | 5.0 | 62 |
| Rutin | 2.5 | 48 |
| Quercetin | 1.0 | 34 |
| Data adapted from saccharide-lysine model studies |
Ascorbic acid and tocopherol show negligible effects, likely due to pro-oxidant activity under thermal stress.
Industrial-Scale Production
Thermal Processing Optimization
Industrial CML production involves controlled thermal treatment of protein-rich foods (e.g., dairy, meat). Critical parameters include:
Purification Techniques
Large-scale CML isolation employs mixed-mode cation-exchange (MCX) chromatography followed by hydrophilic interaction liquid chromatography (HILIC). Key steps:
Chemical Reactions Analysis
Types of Reactions: Nε-(1-Carboxymethyl)-L-lysine undergoes various chemical reactions, including:
Oxidation: This compound is formed through the oxidation of both carbohydrates and lipids.
Substitution: It can participate in substitution reactions where the carboxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in the formation of Nε-(1-Carboxymethyl)-L-lysine include glyoxylic acid and other reactive carbonyl compounds.
Reaction Conditions: Elevated temperatures and prolonged reaction times are typically required to facilitate these reactions.
Major Products Formed: The primary product formed from these reactions is Nε-(1-Carboxymethyl)-L-lysine itself, which can further react to form other advanced glycation endproducts .
Scientific Research Applications
Food Science Applications
CML is commonly found in food products as a result of the Maillard reaction, which occurs during the cooking and processing of foods. Its presence serves as a marker for the formation of AGEs in food.
- Food Quality Assessment : CML levels are used to assess the quality and safety of processed foods. High levels of CML can indicate excessive heat treatment or prolonged storage, which may compromise food safety .
- Health Risk Evaluation : As CML is associated with various health risks, its quantification in food products helps evaluate potential hazards related to dietary intake. Studies have shown that dietary CML can contribute to various metabolic disorders .
Clinical Diagnostics
CML has been identified as a biomarker for several health conditions, particularly those associated with aging and metabolic diseases.
- Biomarker for Aging : Research indicates that serum levels of CML correlate with age-related conditions such as frailty and disability in older adults. Higher concentrations of CML have been associated with increased risk of these geriatric outcomes .
- Indicator of Disease Severity : In conditions like psoriasis, elevated levels of CML have been linked to disease activity, suggesting its potential utility in monitoring disease progression and response to treatment .
Therapeutic Applications
The therapeutic potential of CML is being explored in various contexts, particularly concerning its role in cancer biology and metabolic disorders.
- Cancer Research : CML has been implicated in promoting the progression of pancreatic cancer. Studies suggest that targeting CML may provide a novel approach for therapeutic interventions against this malignancy . A humanized monoclonal antibody that binds to CML is currently being investigated for its efficacy in treating pancreatic cancer .
- Metabolic Disorders : Given its role in diabetes-related complications, CML is being studied for its effects on lipid metabolism and inflammation. It has been shown to promote lipid uptake in macrophages, which may contribute to atherosclerosis and other cardiovascular diseases .
Research Findings
A summary of key research findings related to CML applications is presented below:
Mechanism of Action
Nε-(1-Carboxymethyl)-L-lysine exerts its effects through the modification of long-lived proteins, such as collagen, in tissues. This modification reflects oxidative stress over an extended period and is greater in patients with diabetic complications . The molecular targets include proteins that undergo glycation and subsequent oxidation, leading to the formation of this compound .
Comparison with Similar Compounds
Data Tables
Table 1: Key Analytical Methods for CML and Related Compounds
Table 2: Concentrations in Food Matrices
| Compound | Food Source | Concentration Range | Reference |
|---|---|---|---|
| CML | Evaporated milk | 5–10 mg/kg | |
| CMFL | BSA + glucose model | 0.015% of lysine residues | |
| FL | Bread crust | 6–7 g/kg |
Research Findings and Controversies
Biological Activity
N(6)-Carboxymethyllysine (CML) is a significant advanced glycation end-product (AGE) formed primarily through the Maillard reaction, which occurs during the thermal processing of foods and in vivo through non-enzymatic reactions involving sugars and proteins. This compound has garnered attention due to its implications in various pathological conditions, including diabetes, cardiovascular diseases, and neurodegenerative disorders. This article reviews the biological activity of CML, focusing on its mechanisms of action, interactions with cellular components, and potential therapeutic implications.
Formation and Characteristics of CML
CML is generated from the reaction of reducing sugars with the ε-amino group of lysine residues in proteins. It can exist in both free and protein-bound forms, with the latter being more biologically active. The accumulation of CML in tissues is associated with aging and chronic diseases, making it a marker for assessing glycation status in biological samples.
Interaction with Receptors
CML interacts with the receptor for advanced glycation end-products (RAGE), leading to various downstream signaling pathways that contribute to inflammation and oxidative stress. Elevated levels of CML have been linked to increased expression of pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases.
- Inflammatory Response : CML binding to RAGE activates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), promoting inflammation .
Effects on Cellular Functions
CML modifies extracellular matrix (ECM) proteins, influencing fibroblast behavior and contributing to fibrosis. In idiopathic pulmonary fibrosis (IPF), CML-modified ECM was shown to activate fibroblasts, enhancing their proliferation and myofibroblast transformation while inhibiting apoptosis . This suggests a pathological role for CML in fibrotic diseases.
Psoriasis Study
A study evaluating serum levels of CML in psoriasis patients found significantly higher concentrations compared to healthy controls. This elevation was noted in both active and remission phases of the disease, indicating a persistent glycoxidation process. However, no correlation was observed between CML levels and disease severity as measured by the Psoriasis Area Severity Index (PASI) .
| Study Phase | CML Concentration (µg/mL) | Statistical Significance |
|---|---|---|
| Active | 12.5 ± 1.2 | p < 0.000001 |
| Remission | 7.8 ± 0.9 | p < 0.0005 |
| Controls | 5.2 ± 0.5 | - |
Serotonin Release Mechanism
Research has demonstrated that CML can stimulate serotonin release from gastric tumor cells via a mechanism that is independent of RAGE but mediated by serotonin receptors . This finding suggests potential roles for CML in gastrointestinal physiology and pathophysiology.
Therapeutic Implications
The understanding of CML's biological activity has led to explorations into its therapeutic potential. For instance, humanized monoclonal antibodies targeting CML are being investigated for their efficacy in treating pancreatic cancer . Additionally, dietary interventions aimed at reducing AGE intake may mitigate some age-related diseases associated with high levels of CML.
Q & A
Basic Research Questions
Q. What are the primary analytical methods for quantifying N(6)-carboxymethyllysine in biological and food matrices?
- Methodological Answer : CML quantification typically employs immunochemical assays (e.g., ELISA) or chromatographic techniques (e.g., reversed-phase HPLC with UV/fluorescence detection). ELISA offers high sensitivity (detection limits ~0.1 ng/mL) but may cross-react with structurally similar AGEs, requiring validation via competitive inhibition assays . HPLC methods, coupled with pre-column derivatization (e.g., o-phthaldialdehyde), improve specificity and are widely used for food matrices, with recovery rates >85% in heated milk products .
Q. How do experimental conditions (e.g., pH, temperature) influence CML formation in glycation models?
- Methodological Answer : In vitro glycation models (e.g., bovine serum albumin + glucose/ribose) show CML formation is pH-dependent, peaking at neutral to alkaline conditions (pH 7.4–9.0) due to enhanced Amadori rearrangement. Thermal processing (e.g., 120°C for 60 min) accelerates oxidative cleavage of Amadori products, increasing CML yield by ~3-fold compared to non-thermal models . Control experiments should include antioxidants (e.g., aminoguanidine) to isolate oxidative vs. non-oxidative pathways .
Q. What are the challenges in isolating CML from complex biological samples?
- Methodological Answer : Co-elution with other lysine derivatives (e.g., N(6)-carboxyethyllysine) and matrix interference (e.g., lipids in serum) necessitate sample pretreatment: solid-phase extraction (C18 columns), enzymatic digestion (pronase/proteinase K), and ultrafiltration (3 kDa cutoff) to enhance purity . Recovery rates vary by matrix; spiked internal standards (e.g., isotopically labeled CML-d4) improve accuracy .
Advanced Research Questions
Q. How can contradictory findings on CML’s role in disease pathogenesis (e.g., diabetes vs. cancer) be reconciled?
- Methodological Answer : Discrepancies arise from tissue-specific RAGE (receptor for AGEs) expression and competing ligands (e.g., S100 proteins). For example, in pancreatic cancer, CML-RAGE signaling upregulates NF-κB, promoting metastasis, while in diabetic nephropathy, CML accumulation correlates with fibrosis but not inflammation . Researchers should contextualize findings using:
- Tissue-specific RAGE knockout models to isolate CML effects.
- Multi-omics integration (e.g., transcriptomics + metabolomics) to identify confounding pathways .
Q. What experimental designs are optimal for investigating CML’s interaction with cellular receptors?
- Methodological Answer :
- Surface plasmon resonance (SPR) quantifies binding affinity (KD values) between CML and RAGE extracellular domains (V-type Ig region), with reported KD ~2.5 µM .
- Co-immunoprecipitation assays validate in vivo interactions in RAGE-overexpressing HEK293 cells, using anti-RAGE antibodies and Western blotting for CML .
- Negative controls : Include RAGE-deficient cells or competitive inhibitors (e.g., soluble RAGE) to confirm specificity .
Q. How should researchers address variability in CML measurements across studies (e.g., cohort vs. cell culture data)?
- Methodological Answer : Standardize protocols using:
- Reference materials : NIST-certified CML standards for calibration .
- Blinded analysis to reduce observer bias in immunochemical assays .
- Meta-analytic frameworks (e.g., random-effects models) to account for heterogeneity in cross-sectional studies, adjusting for covariates like age, glycemic status, and sample storage conditions .
Methodological Recommendations
- For in vitro studies : Use glycation models with physiological glucose concentrations (5–10 mM) and validate findings in animal models (e.g., STZ-induced diabetic mice) .
- For clinical correlations : Stratify cohorts by RAGE polymorphisms (e.g., AGER -429T/C) to account for genetic variability in CML-RAGE interactions .
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
